molecular formula C8H14ClNO3 B8178939 Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl

Cat. No.: B8178939
M. Wt: 207.65 g/mol
InChI Key: YPMONKFLTNHGRE-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of cyclohexane, featuring an amino group, a keto group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl typically involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-oxo-cyclohexanecarboxylate HCl is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 1-amino-4-oxocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMONKFLTNHGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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